molecular formula C4H5F3 B1586154 1,1,1-Trifluoro-2-butene CAS No. 406-39-3

1,1,1-Trifluoro-2-butene

Cat. No. B1586154
CAS RN: 406-39-3
M. Wt: 110.08 g/mol
InChI Key: ICTYZHTZZOUENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-butene, also known as 2-trifluoromethyl-1-butene, is a highly reactive, colorless, and flammable gas. It is used in a variety of industrial and laboratory applications, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent in the production of fluorinated polymers. The unique chemical structure of 1,1,1-trifluoro-2-butene makes it an attractive molecule for many synthetic and research applications.

Scientific Research Applications

Enhanced Alkylation Efficiency in Iso-butane and 1-butene Catalysis

The application of 1,1,1-Trifluoro-2-butene in the alkylation of iso-butane with 1-butene catalyzed by triflic acid coupled with protic ammonium-based ionic liquids has shown significant improvements in alkylation efficiency. The addition of these ionic liquids to the catalytic system enhances trimethylpentanes selectivity and the research octane number, outperforming commercial H2SO4 catalysts and pure triflic acid. This advancement is attributed to the adjusted acidity and increased I/O ratio in the catalyst system, demonstrating a beneficial impact on the alkylation reaction (Cui et al., 2013).

Entropy and Enthalpy Changes in Chemical Compounds

Investigations into the standard molar enthalpies of formation of crystalline 1,1,1-trifluoro-4-(2-thienyl)-4-hydroxy-3-buten-2-one and related compounds offer insights into the entropy and enthalpy changes in these chemicals. Such studies are crucial for understanding the thermodynamics of chemical reactions involving fluorinated butenes (Silva, Santos, & Pilcher, 1997).

Propylene Production from 1-Butene Using Tungsten Carbene-Hydride

Research on transforming 1-butene into propylene using tungsten carbene-hydride as a catalyst reveals a promising yield at specific temperatures and pressures. This bi-functional catalyst operates through isomerization and cross-metathesis processes, demonstrating a novel application of 1,1,1-Trifluoro-2-butene in the production of propylene, an important industrial chemical (Mazoyer et al., 2011).

Solid-State Molecular Organometallic Catalysis in Gas/Solid Flow

1,1,1-Trifluoro-2-butene is relevant in the study of solid-state molecular organometallic chemistry for promoting efficient double bond isomerization under flow-reactor conditions. This research underscores the potential of using 1,1,1-Trifluoro-2-butene in the development of new catalytic processes that are efficient and environmentally friendly (Martínez-Martínez et al., 2020).

Intensifying Propylene Production in 1-Butene Transformation

Modifying HZSM-5 zeolites for the transformation of 1-butene can significantly intensify propylene production. This research highlights how altering the physical and acid properties of catalysts can selectively reroute oligomerization-cracking reactions, maximizing propylene yield and minimizing coke formation, a key aspect in chemical processing industries (Epelde et al., 2014).

properties

IUPAC Name

(E)-1,1,1-trifluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTYZHTZZOUENE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-butene

CAS RN

406-39-3
Record name 406-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-2-butene
Reactant of Route 2
1,1,1-Trifluoro-2-butene
Reactant of Route 3
1,1,1-Trifluoro-2-butene
Reactant of Route 4
1,1,1-Trifluoro-2-butene
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-2-butene
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-2-butene

Citations

For This Compound
30
Citations
Q Chen, XL Qiu, FL Qing - The Journal of Organic Chemistry, 2006 - ACS Publications
A practical and efficient route for the stereoselective synthesis of (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline was developed. Indium-mediated …
Number of citations: 45 pubs.acs.org
S CHEN, Q CHEN, FL Qing - Chinese Journal of Organic …, 2007 - sioc-journal.cn
ndium-mediated allylation of α-alkoxy-aldimines with 4-bromo-1, 1, 1-trifluoro-2-butene gave the corresponding homoallylic amines 3 in moderate yield and high diastereoselectivity. …
Number of citations: 0 sioc-journal.cn
JB Son, JA Cho, JH Choi, IH Jeong - Bulletin of the Korean …, 2008 - koreascience.kr
1, 3-Butadienes are valuable synthetic intermediates for the formation of ring and multifunctionalized systems in organic synthesis. 1 Especially, 1, 1-difluoro-1, 3-butadienes are useful …
Number of citations: 4 koreascience.kr
KN Campbell, JO Knobloch… - Journal of the American …, 1950 - ACS Publications
Ethers with polyfluorinated groups on one or on both sides of their oxygen atom have been synthesized. The stability of the halogens, the strength of the oxygen bridge and the loss of …
Number of citations: 36 pubs.acs.org
JD Ferguson, BE Holmes - International Journal of Chemical …, 2001 - Wiley Online Library
Rate constant ratios, k d /k c for the disproportionation/combination reaction have been measured as 0.07 ± 0.02 when an H is removed from the CH 2 position of the CF 3 CH 2 CHCH 3 …
Number of citations: 3 onlinelibrary.wiley.com
CE HATHAWAY JR - 1956 - search.proquest.com
A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-CONTAINING EPOXIDES (PARTS IV) A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-…
Number of citations: 2 search.proquest.com
AL Henne, MA Smook - Journal of the American Chemical Society, 1950 - ACS Publications
Aldehydes and ketones can be reduced to alcohols by hydrogen and carbon monoxide (synthesis gas) in the presence of a cobalt catalyst, and the reaction can be applied to the …
Number of citations: 64 pubs.acs.org
TP Loh, XR Li - European Journal of Organic Chemistry, 1999 - Wiley Online Library
The indium‐mediated allylation reaction of aldehydes with 4‐bromo‐1,1,1‐trifluoro‐2‐butene in water afforded β‐trifluoromethylated homoallylic alcohols in high yields. In most cases, …
S Elsheimer, CJ Foti, MD Bartberger - The Journal of Organic …, 1996 - ACS Publications
Difluorodienes result from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes with DBU. Attempted syntheses of analogous 4-alkyl or 4-alkoxy dienes yield …
Number of citations: 19 pubs.acs.org
J Nie, HC Guo, D Cahard, JA Ma - Chemical Reviews, 2011 - ACS Publications
Organofluorine chemistry is an area of tremendous expansion. 1 The field of applications is impressively wide in scope and has the potential to concern all fields of society. Indeed, …
Number of citations: 999 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.